2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is a common motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the quinazolinone core followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating and the use of protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
What sets 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide apart from similar compounds is its specific combination of functional groups and the resulting biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H14Cl3N3O2S |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H14Cl3N3O2S/c23-13-8-10-14(11-9-13)28-21(30)15-4-1-2-7-18(15)26-22(28)31-12-19(29)27-20-16(24)5-3-6-17(20)25/h1-11H,12H2,(H,27,29) |
InChI Key |
SFQBZUSKTUDTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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